molecular formula C8H9FN2O B13259085 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B13259085
M. Wt: 168.17 g/mol
InChI Key: DIWLGZCSARCTLO-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is a synthetic organic compound characterized by the presence of a fluoro, hydroxypropyl, and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of a pyrrole derivative with a fluoroalkylating agent. One common method includes the use of 1,2-epoxypropyl tosylate and a fluoride source, such as potassium fluoride, under controlled conditions to introduce the fluoro and hydroxypropyl groups . The reaction is usually carried out in an organic solvent like acetonitrile, and the product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound may involve automated synthesis using specialized equipment to ensure high yield and purity. The use of automated radiosynthesizers, for instance, allows for precise control over reaction parameters and efficient purification processes .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 1-(3-Fluoro-2-oxopropyl)-1H-pyrrole-2-carbonitrile.

    Reduction: 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-amine.

    Substitution: 1-(3-Methoxy-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.

Scientific Research Applications

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, as a radiotracer, it binds to hypoxic regions in tissues, allowing for imaging of these areas using PET . The fluoro group enhances its binding affinity and stability, making it a valuable tool in diagnostic imaging.

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is unique due to its pyrrole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)pyrrole-2-carbonitrile

InChI

InChI=1S/C8H9FN2O/c9-4-8(12)6-11-3-1-2-7(11)5-10/h1-3,8,12H,4,6H2

InChI Key

DIWLGZCSARCTLO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C#N)CC(CF)O

Origin of Product

United States

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